(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one belongs to a class of rhodanine-indole hybrids, characterized by a thiazolidinone core fused with an indole moiety. Its structure features a hexyl chain at the 3-position of the thiazolidinone ring and a methyl group on the indole nitrogen. These substitutions influence its physicochemical properties, such as lipophilicity and molecular stability, which are critical for biological interactions .
Properties
Molecular Formula |
C18H20N2O2S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2O2S2/c1-3-4-5-8-11-20-17(22)15(24-18(20)23)14-12-9-6-7-10-13(12)19(2)16(14)21/h6-7,9-10H,3-5,8,11H2,1-2H3/b15-14- |
InChI Key |
QJRGEILUFFPQEO-PFONDFGASA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable thiourea derivative with a carbonyl compound under acidic or basic conditions.
Indolinone Formation: The indolinone moiety can be synthesized via cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Coupling Reactions: The final step would involve coupling the thiazolidinone and indolinone fragments under specific conditions, possibly using catalysts or specific reagents to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their antimicrobial, antiviral, or anticancer activities.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate specific enzymes involved in disease pathways.
Interact with Receptors: Modulate receptor activity to produce therapeutic effects.
Affect Cellular Pathways: Influence cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s core structure is shared with several analogs, differing primarily in substituents on the thiazolidinone ring and indole moiety. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on molecular formula.
Key Observations:
Hexyl vs. Cyclohexyl Substituents :
- The hexyl chain in the target compound is a linear alkyl group, enhancing lipophilicity compared to the bulky cyclohexyl group in . Increased lipophilicity may improve membrane permeability and bioavailability.
Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., 3-hydroxyphenyl in 5b or 3-fluorophenyl in 13 ) exhibit pronounced antimicrobial activity, likely due to π-π interactions with bacterial targets. The hexyl group’s aliphatic nature may instead favor interactions with hydrophobic enzyme pockets.
The target compound’s methyl group offers steric protection but reduces polarity.
Computational and Experimental Characterization
- Structural Determination: Tools like SHELX and ORTEP are critical for resolving the Z-configuration of the thiazolidinone-indole core, ensuring accurate stereochemical assignments.
- Similarity Analysis : Chemoinformatic studies highlight the Tanimoto coefficient’s utility in quantifying structural similarity, which correlates with shared biological properties among these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
